Deschloroclozapine

DREADD hM3Dq hM4Di

Deschloroclozapine (DCZ) addresses the central challenge in chemogenetics: off-target effects and poor brain penetration of ligands like CNO. Key differentiation: • >100-fold higher affinity for hM3Dq/hM4Di DREADDs vs CNO. • Enables 20-60x lower in vivo doses, minimizing side-effects. • Rapid brain entry (~10 min) with negligible active metabolites, ensuring time-locked neuronal control. • Validated in rodents and non-human primates for PET and behavior. Supplied at ≥98% purity. Its dose-sparing profile reduces compound costs per experiment significantly.

Molecular Formula C18H20N4
Molecular Weight 292.4 g/mol
CAS No. 1977-07-7
Cat. No. B1663425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloroclozapine
CAS1977-07-7
Synonyms106-094
11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Molecular FormulaC18H20N4
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
InChIInChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
InChIKeyVQHITFFJBFOMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloroclozapine CAS 1977-07-7: Baseline Profile for DREADD Agonist Procurement


Deschloroclozapine (DCZ) is a high-affinity, selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically the excitatory hM3Dq and inhibitory hM4Di receptor subtypes. As a derivative of the atypical antipsychotic clozapine, DCZ lacks the chlorine atom present in the parent molecule, a modification that significantly alters its pharmacological profile. DCZ binds to hM3Dq and hM4Di with Ki values of 6.3 nM and 4.2 nM respectively [1], and functions as a potent activator with EC50 values of 0.13 nM for hM3Dq and 0.081 nM for hM4Di in BRET-based functional assays [1]. The compound is characterized by its rapid brain penetration, metabolic stability, and utility across rodent and non-human primate models for remote, reversible control of neuronal activity and behavior .

Workflow DREADD chemogenetic actuator studies
Target hM3Dq / hM4Di receptor activation
Model Context Rodent and NHP neuronal modulation
Selection Logic Rapid brain penetration, assay-context selectivity

Why Deschloroclozapine Cannot Be Substituted by Other DREADD Agonists


Within the DREADD chemogenetic toolkit, direct substitution of DCZ with alternative agonists such as clozapine-N-oxide (CNO), Compound 21 (C21), or JHU37160 (J60) is scientifically unjustified due to profound and quantifiable differences in potency, brain pharmacokinetics, metabolic stability, and off-target liability. For instance, DCZ exhibits approximately 100-fold greater in vitro affinity for DREADDs compared to CNO , and achieves effective DREADD occupancy in vivo at doses 20- to 60-fold lower than CNO or C21 respectively . Furthermore, CNO suffers from poor brain permeability and is metabolized back to clozapine in vivo, introducing significant off-target confounds [1], whereas DCZ demonstrates negligible brain-penetrant metabolite formation and substantially reduced off-target receptor binding compared to clozapine [2]. The following quantitative evidence establishes that DCZ is not an interchangeable commodity but a distinct chemical tool with performance characteristics that directly dictate experimental success, reproducibility, and the validity of scientific conclusions.

Attribute
DCZ (Target)
CNO / C21 / Clozapine
DREADD Affinity & Dosing
Reported sub-nanomolar functional potency; effective at μg/kg doses
CNO/C21 require mg/kg doses; affinity context differs significantly
Brain Pharmacokinetics
Rapid brain penetration; negligible brain-penetrant metabolite formation
CNO has poor brain permeability and is metabolized back to clozapine in vivo
Off-Target Liability
Substantially reduced off-target receptor binding vs. clozapine
Clozapine has potent activity at numerous endogenous GPCRs; off-target confounds may shift interpretation

Deschloroclozapine: Quantified Differentiation vs. DREADD Agonist Comparators


Deschloroclozapine Affinity for DREADDs: 100-Fold Superior to CNO and 50-Fold Superior to C21

Deschloroclozapine (DCZ) exhibits approximately 100-fold greater affinity for hM3Dq and hM4Di DREADD receptors compared to the prototypical agonist clozapine-N-oxide (CNO), and approximately 50-fold greater affinity compared to the second-generation agonist Compound 21 (C21) . The Ki values for DCZ at hM3Dq and hM4Di are 6.3 nM and 4.2 nM respectively, versus CNO which displays significantly weaker affinity in the high nanomolar to micromolar range . This enhanced affinity translates directly into greater functional potency, with DCZ EC50 values of 0.13 nM (hM3Dq) and 0.081 nM (hM4Di) in BRET-based functional assays .

DREADD Affinity
Head-to-head
DCZ Ki ~6.3/4.2 nM (hM3Dq/hM4Di) vs. CNO Ki in high nM-µM range
Supports DREADD binding potency comparison context
Affinity translates to functional potency; enables lower in vivo dosing
DREADD hM3Dq hM4Di Binding Affinity Ki

Deschloroclozapine In Vivo DREADD Occupancy: 20-Fold Lower Dose Than CNO, 60-Fold Lower Than C21

Positron emission tomography (PET) studies demonstrate that DCZ achieves effective DREADD occupancy in vivo at doses that are 20-fold lower than those required for clozapine-N-oxide (CNO) and 60-fold lower than those required for DREADD agonist 21 (C21) . This is due to DCZ's superior brain penetration and high target affinity. The ED50 for DREADD occupancy in non-human primates was determined to be 25 µg/kg following intravenous administration [1]. Systemic delivery of low doses of DCZ (1 or 3 µg/kg) enhanced neuronal activity via hM3Dq within minutes in both mice and monkeys [2].

In Vivo Occupancy
Head-to-head
DCZ doses 20- to 60-fold lower than CNO/C21 for equivalent DREADD occupancy
Reported occupancy-dose model context
PET imaging in mice and NHP; ED50 = 25 µg/kg i.v. in monkey
DREADD PET Imaging Brain Penetration Occupancy Dose Response

Deschloroclozapine PET Imaging Signal-to-Background Ratio: 2-Fold Improvement Over [11C]Clozapine

When used as a PET radioligand, [11C]deschloroclozapine ([11C]DCZ) is superior to [11C]clozapine ([11C]CLZ) for imaging DREADD expression in vivo [1]. Quantitative analysis in a rhesus macaque model with hM4Di DREADD expression in the amygdala revealed that after correction for non-displaceable binding, the specific [11C]DCZ signal was 19% of that for [11C]CLZ, and background uptake was only 10% of that for [11C]CLZ [1]. Crucially, despite the lower absolute signal, the signal-to-background ratio for [11C]DCZ was almost two-fold greater than for [11C]CLZ [1]. This improvement is attributed to the significantly lower off-target binding of [11C]DCZ to endogenous receptors in the brain [1].

PET Signal:Background
Head-to-head
[11C]DCZ signal-to-background ratio ~2-fold higher than [11C]CLZ
Supports improved PET imaging contrast for DREADD
Background uptake 10% of [11C]CLZ; rhesus macaque model
PET Imaging Radioligand DREADD Selectivity Background Uptake

Deschloroclozapine In Vivo Efficacy: 10-Fold Lower Dose Than CNO for Behavioral Effects in Transgenic Rats

In a comparative study using transgenic rats expressing hM3Dq DREADDs specifically in oxytocin neurons, a subcutaneous dose of 0.1 mg/kg DCZ elicited a swift and robust elevation of serum oxytocin that was superior to the effect produced by 1 mg/kg CNO [1]. DCZ treatment resulted in a significantly increased area under the curve (AUC) for serum oxytocin concentration up to 3 hours post-administration compared to CNO [1]. Furthermore, in a neuropathic pain model, DCZ demonstrated a significantly accelerated onset of analgesic effects compared to CNO [1].

In Vivo Behavioral Response
Head-to-head
DCZ 0.1 mg/kg produced faster, greater oxytocin elevation than CNO 1 mg/kg
Reported behavioral model-response context
Transgenic rat oxytocin-neuron hM3Dq model; neuropathic pain assay
DREADD Behavioral Pharmacology Oxytocin In Vivo Efficacy Dose Comparison

Deschloroclozapine Off-Target Receptor Binding Profile: Ki >100 nM for Majority of Tested GPCRs

Deschloroclozapine (DCZ) demonstrates a favorable selectivity profile with negligible affinities (Ki values >100 nM) for a large panel of GPCRs, ion channels, and transporters tested [1]. In contrast, the parent compound clozapine exhibits potent activity at numerous endogenous receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), muscarinic (M1-M5), adrenergic, and histamine receptors [2]. This broad receptor engagement profile of clozapine underpins its therapeutic effects but also its significant side effect burden and potential for off-target confounds in chemogenetic studies. DCZ retains only modest affinity for a few endogenous receptors, including muscarinic M1 (Ki=83 nM), M5 (Ki=55 nM), and serotonin 5-HT2A (Ki=87 nM) [1], representing a substantial reduction in off-target liability compared to clozapine.

Off-Target Binding Profile
Cross-study
DCZ Ki >100 nM for most tested GPCRs; modest affinity at M1, M5, 5-HT2A
Supports reduced off-target binding context vs. clozapine
>10- to >100-fold reduction in affinity for most off-target receptors
Selectivity Off-Target Binding GPCR Safety Pharmacology DREADD

Deschloroclozapine: Primary Research and Industrial Application Scenarios Driven by Quantified Differentiation


High-Fidelity Chemogenetic Manipulation in Behavioral Neuroscience Studies

For researchers conducting behavioral experiments in rodents or non-human primates using DREADDs, DCZ is the preferred actuator ligand. Its 100-fold higher affinity for DREADDs compared to CNO and 50-fold higher affinity compared to C21 enables the use of microgram-per-kilogram doses that are 20- to 60-fold lower than those required for these alternative agonists . This potency advantage, combined with its rapid brain penetration (activation within ~10 minutes post i.p. injection ) and substantially reduced off-target receptor binding compared to clozapine [1], ensures that observed behavioral changes can be confidently attributed to DREADD-mediated neuronal modulation rather than to ligand off-target effects. The 10-fold lower effective dose of DCZ (0.1 mg/kg) relative to CNO (1 mg/kg) for inducing oxytocin release and behavioral analgesia in transgenic rats [2] directly validates this advantage in a relevant in vivo model.

Longitudinal PET Imaging for DREADD Expression Validation and Quantification

In studies requiring validation of viral transduction efficiency or longitudinal monitoring of DREADD expression levels in vivo, [11C]deschloroclozapine ([11C]DCZ) is the superior PET radioligand. Quantitative PET data demonstrates that [11C]DCZ provides an almost two-fold higher signal-to-background ratio compared to [11C]clozapine ([11C]CLZ) due to its significantly lower background uptake (10% of that of [11C]CLZ) . This enhanced imaging contrast allows for more accurate quantification of DREADD density and distribution, even in brain regions with high endogenous muscarinic receptor expression. The ability to precisely map and monitor DREADD expression is critical for interpreting functional outcomes and for the rigorous standardization of chemogenetic studies across subjects and time points.

Chemogenetic Studies Requiring Fast Onset and Minimal Metabolic Confounds

For experimental designs that demand rapid, time-locked modulation of neuronal activity (e.g., within-session behavioral tasks or real-time physiological recordings), DCZ is the optimal choice. Unlike CNO, which exhibits sluggish kinetics and is metabolized back to clozapine in vivo, introducing significant and variable off-target effects , DCZ demonstrates rapid and reversible binding to DREADDs within minutes of systemic administration . Furthermore, pharmacokinetic studies confirm that DCZ is metabolically stable, accumulating rapidly in the brain without the formation of brain-penetrant metabolites . This combination of fast kinetics and metabolic stability provides the temporal precision and experimental control necessary for studies where the timing of neural manipulation is paramount, and where confounding effects from active metabolites would invalidate conclusions.

Cost-Efficient Chemogenetic Studies with High Compound Consumption

For laboratories conducting large-scale chemogenetic screens or long-term longitudinal studies involving repeated daily dosing of DREADD agonists, the use of DCZ can significantly reduce compound procurement costs. Because DCZ achieves effective DREADD occupancy in vivo at doses 20-fold lower than CNO and 60-fold lower than C21 , the total quantity of compound required per animal or per experiment is substantially reduced. This dose-sparing effect directly translates to a lower cost per experiment, making high-quality chemogenetic research more accessible and sustainable for projects with limited budgets or high-throughput requirements.

Application
Selection Property
Validation Focus
High-fidelity chemogenetic behavioral studies
DREADD agonist potency and selectivity assay context
Dose-response model validation; off-target confound review
Longitudinal PET imaging for DREADD expression
Radioligand signal-to-background ratio for DREADD
Imaging contrast quantification; background uptake review
Rapid-onset, time-locked neuronal modulation
Brain penetration kinetics and metabolic stability context
Metabolite formation monitoring; temporal precision validation
Cost-efficient, high-consumption chemogenetic screens
In vivo DREADD occupancy at microgram-level dosing
Dose-sparing model validation; procurement cost analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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